molecular formula C13H12F3N3O B7541617 N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide

Cat. No. B7541617
M. Wt: 283.25 g/mol
InChI Key: AHAVWBOTIYFTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide, also known as DMTF, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. DMTF is a synthetic compound that belongs to the family of pyrazole derivatives and has a trifluoromethyl group attached to the benzamide moiety.

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide is not fully understood. However, it has been proposed that N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide exerts its effects by modulating various signaling pathways such as the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide also inhibits the activation of PI3K/Akt pathway, which is involved in cell survival and proliferation. Furthermore, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has been shown to inhibit the activation of MAPK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has been shown to possess various biochemical and physiological effects. In cancer cells, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide induces apoptosis by activating caspase-3 and caspase-9. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide also induces cell cycle arrest at the G2/M phase by downregulating cyclin B1 and CDK1. In neurology, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has been shown to reduce oxidative stress and neuroinflammation by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, and IL-6.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized with a high yield. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide is also stable under various conditions and can be stored for long periods of time. However, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents such as DMSO or ethanol. Furthermore, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has a low bioavailability and requires the use of high concentrations to achieve significant effects.

Future Directions

There are several future directions for the research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide. One direction is to investigate the potential of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and inflammation. Another direction is to optimize the synthesis method of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide to improve its yield and purity. Furthermore, the mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide needs to be further elucidated to understand its effects on various signaling pathways. Finally, the development of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide analogs with improved bioavailability and efficacy is another future direction for the research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide.
Conclusion:
In conclusion, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential applications in cancer research, neurology, and inflammation. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide exerts its effects by modulating various signaling pathways such as the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide, including its potential as a therapeutic agent for various diseases, optimization of the synthesis method, elucidation of its mechanism of action, and development of analogs with improved bioavailability and efficacy.

Synthesis Methods

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide as a white solid with a high yield.

Scientific Research Applications

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various fields such as cancer research, neurology, and inflammation. In cancer research, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation. Inflammation is a complex biological process that is involved in various diseases such as arthritis, atherosclerosis, and inflammatory bowel disease. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c1-7-11(8(2)19-18-7)17-12(20)9-4-3-5-10(6-9)13(14,15)16/h3-6H,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAVWBOTIYFTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide

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